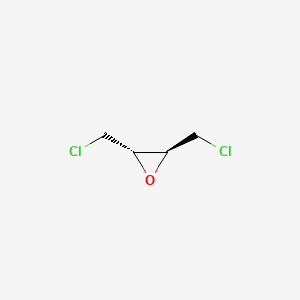

trans-2,3-Bis(chloromethyl)oxirane

Beschreibung

Eigenschaften

CAS-Nummer |

38723-45-4 |

|---|---|

Molekularformel |

C4H6Cl2O |

Molekulargewicht |

140.99 g/mol |

IUPAC-Name |

(2S,3S)-2,3-bis(chloromethyl)oxirane |

InChI |

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m1/s1 |

InChI-Schlüssel |

VUSYFNXNYLAECV-QWWZWVQMSA-N |

Isomerische SMILES |

C([C@@H]1[C@H](O1)CCl)Cl |

Kanonische SMILES |

C(C1C(O1)CCl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

molecular structure and stereochemistry of trans-2,3-Bis(chloromethyl)oxirane

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of trans-2,3-Bis(chloromethyl)oxirane

Authored by: Gemini, Senior Application Scientist

Abstract

trans-2,3-Bis(chloromethyl)oxirane is a bifunctional electrophile of significant interest in synthetic chemistry, serving as a versatile building block for polymers and complex organic molecules.[1] Its reactivity is intrinsically linked to its molecular architecture, particularly the strained three-membered oxirane ring and the stereochemical relationship of its two chloromethyl substituents. This guide provides a detailed exploration of the molecular geometry, stereoisomerism, and conformational landscape of the trans isomer. We will delve into validated synthetic protocols that yield this specific stereoisomer and present a comprehensive analysis of the spectroscopic techniques required for its unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this important chemical entity.

Molecular Structure and Geometry

The fundamental structure of 2,3-bis(chloromethyl)oxirane consists of a central three-membered epoxide ring to which two chloromethyl groups are attached at the C2 and C3 positions.[1][2] The high ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, a key feature of its reactivity. The trans configuration dictates that the two chloromethyl groups reside on opposite faces of the epoxide ring plane.

The geometry of the oxirane ring deviates significantly from ideal tetrahedral or trigonal planar arrangements. The internal C-C-O and C-O-C bond angles are compressed to approximately 60°, a direct consequence of the ring's geometry. This strain influences the bond lengths and the overall electronic structure of the molecule.

Below is a diagram illustrating the fundamental connectivity and a table summarizing typical geometric parameters derived from related structures and computational models, as a definitive crystal structure for this specific compound is not widely available in public databases.

Caption: Relationship between the cis and trans stereoisomers.

Conformational Analysis: The primary conformational flexibility arises from the rotation around the C2-C4 and C3-C5 bonds. The rotational barriers are relatively low, but certain staggered conformations will be energetically favored to minimize steric interactions between the bulky chlorine atoms and the oxirane ring. Variable-temperature NMR studies can be employed to probe these conformational dynamics. [3][4]

Synthesis and Stereochemical Control

The synthesis of trans-2,3-bis(chloromethyl)oxirane is typically achieved via the epoxidation of trans-1,4-dichloro-2-butene. The stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide. The use of a trans-alkene ensures the formation of the trans-epoxide product.

A common and effective epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the alkene.

Caption: General workflow for the synthesis from a trans-alkene precursor.

Experimental Protocol: Synthesis via Epoxidation

This protocol is a representative procedure based on established chemical principles.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve trans-1,4-dichloro-2-butene (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM. Add this solution dropwise to the cooled alkene solution over 30-60 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

-

Quenching and Workup: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel or by vacuum distillation to yield pure trans-2,3-bis(chloromethyl)oxirane.

Spectroscopic Characterization

Unambiguous identification and structural confirmation rely on a combination of spectroscopic techniques. The data presented below are predicted values based on the known effects of the functional groups present.

Table 2: Summary of Key Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | Oxirane Protons (H2, H3) | ~3.1 - 3.4 ppm (multiplet) | Protons on a strained, electron-withdrawing ring system. |

| Chloromethyl Protons (CH₂Cl) | ~3.6 - 3.9 ppm (multiplet) | Protons adjacent to an electronegative chlorine atom and the epoxide. | |

| ¹³C NMR | Oxirane Carbons (C2, C3) | ~50 - 55 ppm | Sp³ carbons in a strained ring environment. |

| Chloromethyl Carbons (CH₂Cl) | ~42 - 47 ppm | Sp³ carbons bonded to chlorine. | |

| IR Spectroscopy | C-O-C Stretch (asymmetric) | ~1250 cm⁻¹ | Characteristic vibration for the epoxide ring. |

| C-H Stretch (aliphatic) | ~2950 - 3050 cm⁻¹ | Standard C-H stretching vibrations. | |

| C-Cl Stretch | ~650 - 750 cm⁻¹ | Carbon-chlorine bond stretching. | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 140, 142, 144 | Isotopic pattern (approx. 9:6:1 ratio) confirms the presence of two chlorine atoms. |

| | Key Fragments | [M-Cl]⁺, [M-CH₂Cl]⁺ | Loss of a chlorine atom or a chloromethyl group are common fragmentation pathways. |

Detailed Spectroscopic Insights

-

Nuclear Magnetic Resonance (NMR): The key to confirming the trans stereochemistry via ¹H NMR is the coupling constant (J-value) between the two protons on the oxirane ring (H2 and H3). For trans epoxides, the ³J_HH coupling constant is typically small, in the range of 2-4 Hz. In contrast, the corresponding cis isomer would exhibit a larger coupling constant (typically 4-6 Hz). The protons of each chloromethyl group are diastereotopic and will likely appear as a complex multiplet (AB quartet further coupled to the adjacent ring proton).

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming the elemental composition. The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. [5][6]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, more scans are required: 1024 or more scans, relaxation delay of 2 seconds. [7]4. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

-

Applications in Research and Development

The utility of trans-2,3-bis(chloromethyl)oxirane stems from its bifunctional nature. It possesses two reactive sites: the two chloromethyl groups, which are susceptible to nucleophilic substitution, and the epoxide ring, which can be opened by a variety of nucleophiles. This dual reactivity makes it an excellent cross-linking agent in polymer chemistry and a precursor for the synthesis of nitrogen- and sulfur-containing heterocyclic compounds, which are scaffolds of interest in medicinal chemistry.

Conclusion

trans-2,3-Bis(chloromethyl)oxirane is a molecule defined by the interplay of its strained epoxide core and the stereospecific arrangement of its reactive chloromethyl side chains. Its trans configuration gives rise to a racemic pair of enantiomers with distinct chiroptical properties. A thorough understanding of its synthesis, which relies on stereoretentive epoxidation, and its characterization through NMR, IR, and MS, is crucial for its effective application. The detailed protocols and structural insights provided in this guide serve as a comprehensive resource for scientists leveraging this versatile building block in their research and development endeavors.

References

-

National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(chloromethyl)oxirane;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol. National Center for Biotechnology Information. Retrieved from [Link]

-

Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. [Link]

-

CAS. (n.d.). rel-(2R,3R)-2,3-Bis(chloromethyl)oxirane. CAS Common Chemistry. Retrieved from [Link]

-

Barone, V., et al. (2014). New insights into chloromethyl-oxirane and chloromethyl-thiirane in liquid and solid phase from low-temperature infrared spectroscopy and ab initio modeling. ResearchGate. Request PDF. [Link]

-

National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)- Main Page. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)- Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Various Authors. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Cui, H., et al. (2021). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

-

Quack, M., et al. (2025). High resolution infrared spectroscopy of monodeutero-oxirane (c-C2H3DO) and analysis of two fundamentals between. Physical Chemistry Chemical Physics, 27, 14240–14253. [Link]

-

CAS. (n.d.). 2,3-Bis(chloromethyl)oxirane. CAS Common Chemistry. Retrieved from [Link]

- Singh, A., & Gupta, V. D. (1996). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section A, 35A, 873-875.

-

Appelman, J. R., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. DTIC. [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxirane, (chloromethyl)-, (R)- (CAS 51594-55-9). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane. Retrieved from [Link]

-

CAS. (n.d.). rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane. CAS Common Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-(chloromethyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). GB1112496A - Process for the preparation of 3,3-bis-(chloromethyl)-oxetane.

-

PubChem. (n.d.). (+)-Epichlorohydrin. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound (Chloromethyl)oxirane (FDB012543). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(CHLOROMETHYL)OXIRANE | CAS 106-89-8. Retrieved from [Link]

-

Puzzarini, C., & Barone, V. (2011). Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane, and trans-2,3-dimethyloxirane. ResearchGate. [Link]

-

Pori, M., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 1184–1195. [Link]

- Dzhemilev, U. M., et al. (n.d.). Dynamic NMR Study on Intermediates of Alkene Carbometallation by AlMe3, Catalyzed with Zirconocene Dichlorides.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Leznoff, D. B., & Hui, J. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. Dalton Transactions, 45(40), 15894–15898. [Link]

-

Evans, D. A., et al. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]

-

Gnecco, D., et al. (1997). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. ResearchGate. [Link]

- Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.

- Google Patents. (n.d.). Preparation method of 2- (2-chlorobenzyl) -2- (1-chloromethyl) oxirane.

-

Li, J.-L., et al. (2015). Crystal structure of trans-dichlorido-bis(2,6-pyridinediyl-bis(3-pyridinyl) methanone)-κ2N,N'-manganese(II), C34H22Cl2MnN6O4. ResearchGate. [Link]

-

Jones, R. A. Y., et al. (1978). The conformational analysis of saturated heterocycles. Part 89. Conformational analysis of trans-1,2,3,4,5,6-hexamethyl-1,2,4,5-tetra-azacyclohexane. Journal of the Chemical Society, Perkin Transactions 2, 41-43. [Link]

-

Li, A. H., et al. (1993). Conformational Study of Some Saturated 2-[Bis(2-chloroethyl)amino]-1,3,2-benzoxazaphosphorinane 2-Oxides. Semantic Scholar. [Link]

Sources

- 1. CAS 3583-47-9: 2,3-Bis(chloromethyl)oxirane | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. The conformational analysis of saturated heterocycles. Part 89. Conformational analysis of trans-1,2,3,4,5,6-hexamethyl-1,2,4,5-tetra-azacyclohexane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. web.uvic.ca [web.uvic.ca]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity Mechanisms of Bis(chloromethyl)oxirane Derivatives

Abstract

This technical guide provides a comprehensive examination of the reactivity mechanisms of bis(chloromethyl)oxirane derivatives. These compounds are characterized by a strained oxirane (epoxide) ring and two chloromethyl substituents, rendering them highly reactive and versatile intermediates in organic synthesis, particularly in the development of polymers and pharmaceuticals. This document, intended for researchers, scientists, and drug development professionals, delves into the core principles governing their reactions, including nucleophilic substitution and ring-opening pathways. Drawing upon established principles of physical organic chemistry and leveraging data from the closely related and extensively studied analog, 2-(chloromethyl)oxirane (epichlorohydrin), this guide offers a detailed exploration of the factors influencing reaction kinetics, regioselectivity, and stereochemistry. Experimental protocols and computational insights are provided to equip the reader with a robust understanding of these powerful synthetic building blocks.

Introduction: The Dual Reactivity of Bis(chloromethyl)oxirane Derivatives

Bis(chloromethyl)oxirane derivatives are a class of bifunctional electrophilic compounds featuring two key reactive sites: a three-membered oxirane ring and two chloromethyl groups. The high reactivity of the oxirane ring is a consequence of significant ring strain, a combination of angle and torsional strain, making it susceptible to ring-opening by a wide range of nucleophiles.[1] Concurrently, the chloromethyl groups serve as excellent electrophilic centers for bimolecular nucleophilic substitution (SN2) reactions. This dual reactivity makes bis(chloromethyl)oxirane derivatives valuable crosslinking agents and precursors for the synthesis of complex molecular architectures.

One of the most well-known and simplest examples of this class of compounds is 2,3-bis(chloromethyl)oxirane.[1] Due to a relative scarcity of detailed mechanistic studies on this specific molecule, this guide will draw extensively on the well-documented reactivity of its close structural analog, 2-(chloromethyl)oxirane, more commonly known as epichlorohydrin.[2][3][4][5] The principles governing the reactivity of epichlorohydrin provide a strong foundation for understanding the behavior of its bis(chloromethyl) counterpart, with the acknowledgment that the additional chloromethyl group in the latter will introduce further electronic and steric considerations.

Core Reactivity Mechanisms

The reactivity of bis(chloromethyl)oxirane derivatives can be broadly categorized into two primary types of reactions: nucleophilic ring-opening of the epoxide and nucleophilic substitution at the chloromethyl carbons .

Nucleophilic Ring-Opening of the Oxirane Moiety

The strained three-membered ring of the oxirane is the most reactive site in the molecule.[1] The ring-opening can proceed via two distinct mechanisms, largely dictated by the nature of the nucleophile and the reaction conditions (acidic or basic/neutral).

Under basic or neutral conditions, the ring-opening of the epoxide occurs through a direct SN2 mechanism.[6][7] A strong nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the simultaneous opening of the ring and the formation of an alkoxide intermediate. A subsequent protonation step, typically during an aqueous workup, yields the final alcohol product.[6][7]

Key Characteristics of the SN2 Ring-Opening:

-

Regioselectivity: The nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.[6][7] For 2,3-bis(chloromethyl)oxirane, both carbons of the oxirane ring are substituted, and thus steric hindrance from the chloromethyl groups will play a significant role in directing the nucleophilic attack.

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of the SN2 mechanism.[7]

-

Nucleophiles: A wide array of strong nucleophiles can effect this transformation, including alkoxides, phenoxides, amines, thiols, and carbanions (e.g., Grignard reagents).[6][8][9]

Caption: Acid-Catalyzed Ring-Opening of Bis(chloromethyl)oxirane.

Nucleophilic Substitution at the Chloromethyl Groups

The chloromethyl groups in bis(chloromethyl)oxirane derivatives are primary alkyl halides, making them susceptible to nucleophilic substitution, primarily through an SN2 mechanism. [10][11]The chlorine atom is a good leaving group, and the carbon atom is electrophilic.

Factors Influencing SN2 Reactivity at the Chloromethyl Carbon:

-

Nucleophile Strength: Stronger nucleophiles will react more rapidly.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to accelerate SN2 reactions. [10][11]* Steric Hindrance: While the carbon is primary, the proximity of the oxirane ring and the other chloromethyl group can introduce some steric hindrance, potentially slowing the reaction compared to a simple primary alkyl halide.

-

Electronic Effects: The electron-withdrawing nature of the adjacent oxygen atom in the oxirane ring and the other chlorine atom can influence the electrophilicity of the chloromethyl carbon.

It is important to note that under certain conditions, particularly with strong, sterically hindered bases, an E2 elimination reaction could potentially compete with the SN2 substitution.

Experimental Protocols for Studying Reactivity

To elucidate the reaction mechanisms and kinetics of bis(chloromethyl)oxirane derivatives, a combination of experimental techniques can be employed.

General Protocol for Kinetic Analysis of the Reaction with an Amine Nucleophile

This protocol outlines a general procedure for monitoring the reaction of a bis(chloromethyl)oxirane derivative with a primary or secondary amine using in situ NMR spectroscopy.

Materials:

-

Bis(chloromethyl)oxirane derivative

-

Amine nucleophile (e.g., aniline, benzylamine)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., tetramethylsilane - TMS)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve a known concentration of the bis(chloromethyl)oxirane derivative in the chosen deuterated solvent.

-

Add a known concentration of the internal standard (TMS).

-

Acquire a ¹H NMR spectrum of the starting material to establish initial concentrations and chemical shifts.

-

-

Reaction Initiation:

-

To the NMR tube containing the substrate, add a known concentration of the amine nucleophile.

-

Quickly mix the contents and place the NMR tube in the spectrometer.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to provide a sufficient number of data points over the course of the reaction.

-

-

Data Analysis:

-

Integrate the signals corresponding to the starting materials and the product(s) in each spectrum.

-

Normalize the integrals to the integral of the internal standard to account for any variations in spectrometer performance.

-

Plot the concentration of the reactants and/or products as a function of time.

-

From these plots, determine the reaction order and calculate the rate constant (k).

-

Expected Observations:

-

Disappearance of the signals corresponding to the oxirane protons of the starting material.

-

Appearance of new signals corresponding to the protons of the ring-opened product.

-

Changes in the chemical shifts of the protons on the amine nucleophile upon reaction.

Product Characterization

Following the completion of a reaction, the product(s) should be isolated and characterized to confirm their structure.

| Technique | Expected Information |

| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the product, confirming the regioselectivity and stereochemistry of the reaction. [12] |

| Infrared (IR) Spectroscopy | Can be used to identify the presence of key functional groups, such as the hydroxyl group formed during the ring-opening of the epoxide. |

| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the addition of the nucleophile to the bis(chloromethyl)oxirane derivative. |

Computational Insights into Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the reaction mechanisms of bis(chloromethyl)oxirane derivatives at a molecular level. [10][11] Applications of Computational Chemistry:

-

Transition State Analysis: DFT calculations can be used to locate and characterize the transition state structures for both the ring-opening and nucleophilic substitution reactions. [10][11]The geometry and energy of the transition state provide valuable insights into the reaction mechanism.

-

Reaction Pathway Mapping: The entire reaction pathway can be mapped out by calculating the energies of the reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies.

-

Analysis of Electronic and Steric Effects: Computational models can be used to quantify the electronic and steric effects of the chloromethyl groups on the reactivity of the oxirane ring and vice versa.

Caption: A typical computational workflow for studying reaction mechanisms.

Conclusion

Bis(chloromethyl)oxirane derivatives are highly versatile and reactive molecules due to the presence of both a strained oxirane ring and two electrophilic chloromethyl groups. Their reactivity is governed by well-established principles of nucleophilic substitution and ring-opening reactions. The choice of nucleophile and reaction conditions (acidic vs. basic/neutral) dictates the reaction pathway, leading to different regio- and stereochemical outcomes. While detailed experimental data for bis(chloromethyl)oxirane itself is limited, the extensive literature on its analog, epichlorohydrin, provides a robust framework for predicting and understanding its chemical behavior. The combination of experimental techniques, such as in situ NMR for kinetic analysis, and computational modeling provides a powerful approach for elucidating the intricate reactivity mechanisms of these important synthetic intermediates. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of bis(chloromethyl)oxirane derivatives in their scientific endeavors.

References

-

Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved February 15, 2026, from [Link]

-

Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved February 15, 2026, from [Link]

-

BYJU'S. (2022, March 25). Epoxide Reactions. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved February 15, 2026, from [Link]

-

Archer, I. V. J., et al. (1998). Deracemization of (±)-2,3-disubstituted oxiranes via biocatalytic hydrolysis using bacterial epoxide hydrolases: kinetics of an enantioconvergent process. Journal of the Chemical Society, Perkin Transactions 1, 1141–1149. [Link]

- Google Patents. (n.d.). US4031110A - Method of preparing 3,3-Bis (chloromethyl) oxetane.

-

Ardura, D., & Lopez, R. (2003). A computational study to elucidate the extraordinary reactivity of three-membered heterocycles in nucleophilic substitution reactions. The Journal of organic chemistry, 68(7), 2845–2852. [Link]

-

PubChem. (n.d.). trans-2,3-Bis(chloromethyl)oxirane. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1) and diphenylmethanamine (I-2) as starting material. Retrieved February 15, 2026, from [Link]

-

Nielsen, R. J., et al. (2019). Concerted nucleophilic aromatic substitutions. Nature, 573(7774), 398–402. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(CHLOROMETHYL)OXIRANE | CAS 106-89-8. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Oxirane, (chloromethyl)-. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). The kinetics of chloromethyloxirane reaction with alcohols and their adducts in the presence of stannic chloride. Retrieved February 15, 2026, from [Link]

-

Journal of Chemistry and Technologies. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Retrieved February 15, 2026, from [Link]

-

Bohme, D. K., & Young, L. B. (1970). Kinetic Studies of the Reactions of Oxide, Hydroxide, Alkoxide, Phenyl, and Benzylic Anions with Methyl Chloride. Journal of the American Chemical Society, 92(12), 3301–3309. [Link]

-

Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(1), 65–71. [Link]

-

Allendorf, M. D., & Melius, C. F. (1997). Decomposition, Oxidation, and Hydrolysis Kinetics of Monobutyltintrichloride. Journal of the Electrochemical Society, 144(7), 2471–2481. [Link]

-

Gleave, M. D., et al. (2023). Experimental and Theoretical Exploration of the Kinetics and Thermodynamics of the Nucleophile-Induced Fragmentation of Ylidenenorbornadiene Carboxylates. The Journal of Organic Chemistry, 88(16), 11451–11463. [Link]

-

Watanabe, M., et al. (2012). Solvent effects on kinetics of hydrolysis reactions in supercritical water. The Journal of Supercritical Fluids, 66, 143–150. [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxirane, (chloromethyl)- (CAS 13403-37-7). Retrieved February 15, 2026, from [Link]

-

ATSDR. (1993). Toxicological Profile for Bis(2-Chloromethyl)Ether. Retrieved February 15, 2026, from [Link]

-

Gounder, R., & Davis, M. E. (2013). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites. Journal of the American Chemical Society, 135(43), 16217–16226. [Link]

-

Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved February 15, 2026, from [Link]

Sources

- 1. CAS 3583-47-9: 2,3-Bis(chloromethyl)oxirane | CymitQuimica [cymitquimica.com]

- 2. trans-2,3-Bis(chloromethyl)oxirane | C4H6Cl2O | CID 12866421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(CHLOROMETHYL)OXIRANE | CAS 106-89-8 [matrix-fine-chemicals.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Oxirane, (chloromethyl)- (CAS 13403-37-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. sciforum.net [sciforum.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Project 5E – S23 | Organic Chemistry I Lab [blog.richmond.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism [mdpi.com]

- 12. Epichlorohydrin(106-89-8) 1H NMR spectrum [chemicalbook.com]

literature review on trans-2,3-Bis(chloromethyl)oxirane synthesis history

This guide serves as a technical deep-dive into the synthesis, history, and application of trans-2,3-bis(chloromethyl)oxirane (also known as trans-1,4-dichloro-2,3-epoxybutane). It is designed for researchers requiring high-purity synthesis protocols and mechanistic understanding.

Executive Summary & Molecule Profile

trans-2,3-Bis(chloromethyl)oxirane is a bifunctional C4 alkylating agent and a versatile chiral building block. Its structural rigidity, defined by the trans-epoxide ring, makes it a critical intermediate in the synthesis of complex heterocycles, polymer crosslinkers, and specific pharmaceutical targets (e.g., baricitinib intermediates, though often confused with epichlorohydrin).

| Property | Data |

| IUPAC Name | trans-2,3-Bis(chloromethyl)oxirane |

| Common Name | trans-1,4-Dichloro-2,3-epoxybutane |

| CAS Number | 37314-23-1 (trans-specific); 7580-85-0 (general) |

| Molecular Formula | C₄H₆Cl₂O |

| Molecular Weight | 140.99 g/mol |

| Key Precursor | trans-1,4-Dichloro-2-butene (CAS 110-57-6) |

| Stereochemistry | trans ( |

Historical Evolution of Synthesis

The synthesis of bis(chloromethyl)oxiranes has evolved from non-selective bulk oxidation to precise stereocontrolled methods.

-

Early Era (1950s-1970s): The primary route involved the direct chlorination of butadiene followed by oxidation, or the reaction of 1,4-dichloro-2-butene with peracetic acid. These methods often suffered from low selectivity and hazardous waste products.

-

The mCPBA Standard (1970s-Present): The adoption of meta-chloroperoxybenzoic acid (mCPBA) revolutionized the synthesis. The reaction is stereospecific; the geometry of the alkene precursor is perfectly conserved in the epoxide product due to the concerted "butterfly" transition state.

-

Modern Catalytic Era (2000s-Present): Current research focuses on "green" epoxidation using Hydrogen Peroxide (

) coupled with catalysts like Methyltrioxorhenium (MTO) or organocatalysts (e.g., 4-hydroxybenzaldehyde) to minimize solid waste and improve atom economy.

Technical Deep Dive: Synthetic Pathways

Route A: The Standard Laboratory Protocol (mCPBA)

Best for: Small to medium-scale synthesis (gram scale), high stereochemical fidelity.

Mechanistic Insight: The reaction proceeds via a concerted electrophilic addition. The peroxy acid oxygen is transferred to the alkene pi-system. Because the bond formation is simultaneous, the trans-geometry of the starting material (1,4-dichloro-2-butene) is locked into the product.

Step-by-Step Protocol

Reagents:

-

trans-1,4-Dichloro-2-butene (1.0 equiv)

-

mCPBA (1.2 - 1.5 equiv, 70-77% purity)

-

Dichloromethane (DCM) or Chloroform (Solvent)

-

Sat.

and

Procedure:

-

Preparation: Dissolve trans-1,4-dichloro-2-butene (e.g., 12.5 g, 100 mmol) in DCM (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Slowly add mCPBA (approx. 25 g, ~110-120 mmol active oxidant) portion-wise over 30 minutes. Note: mCPBA is often a solid suspension in DCM.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor via TLC (stain with

; alkene spots will disappear). -

Quenching (Critical):

-

Cool back to 0°C.

-

Slowly add saturated aqueous

to destroy excess peroxide (test with starch-iodide paper: blue = peroxide present). -

Add saturated aqueous

to neutralize the m-chlorobenzoic acid byproduct.

-

-

Workup: Separate phases. Extract the aqueous layer with DCM (2x). Combine organics and wash with brine. Dry over anhydrous

. -

Purification: Remove solvent under reduced pressure. The residue is often a clear to pale yellow oil. Distillation (vacuum) or flash chromatography (Hexane/EtOAc) yields the pure epoxide.

Typical Yield: 65% – 80%

Route B: Green Catalytic Epoxidation ( )

Best for: Scalability, safety, and atom economy.

Mechanistic Insight:

This method utilizes a catalyst (e.g., MTO or an activated aldehyde) to activate

Protocol Overview

-

System: Biphasic (Organic/Aqueous) or Homogeneous (with co-solvent).

-

Catalyst: Methyltrioxorhenium (MTO) (0.5 - 1 mol%) + Pyrazole (ligand).

-

Oxidant: 30% Aqueous

(2.0 equiv). -

Procedure: Add

dropwise to a solution of alkene and catalyst in DCM at RT. Stir for 6-24 hours. -

Advantage: The byproduct is water. The catalyst is often recyclable.

Comparative Analysis of Methods

| Feature | Method A: mCPBA | Method B: Catalytic |

| Stereospecificity | Excellent (Concerted) | Good to Excellent |

| Atom Economy | Poor (Ar-COOH waste) | Excellent ( |

| Scalability | Limited (Safety/Waste) | High |

| Cost | Moderate (Reagent cost) | Low (Oxidant), High (Catalyst) |

| Safety Profile | Shock sensitive (Peroxide) | Exothermic (Peroxide) |

Visualizations (Graphviz/DOT)

Diagram 1: Reaction Mechanism & Stereochemistry

This diagram illustrates the concerted "Butterfly Mechanism" ensuring the retention of the trans configuration.

Caption: The concerted Bartlett mechanism ensures the trans-alkene geometry is strictly conserved in the epoxide product.

Diagram 2: Synthetic Workflow (mCPBA Route)

Caption: Step-by-step workflow for the laboratory-scale synthesis of trans-2,3-bis(chloromethyl)oxirane.

Safety & Handling (Critical)

-

Toxicity: The precursor (1,4-dichloro-2-butene) is a potent alkylating agent and blister agent precursor. It causes severe skin burns and respiratory damage. The product is also a potential carcinogen.[1]

-

Peroxide Hazard: mCPBA is shock-sensitive and potentially explosive if concentrated or dried completely. Always handle in solution or as a wetted solid.

-

Controls: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

References

-

Benchchem. trans-1,4-Dichloro-2-butene Product & Reaction Data. Retrieved from

-

Royal Society of Chemistry (RSC). Green epoxidation of unactivated alkenes via catalytic activation of hydrogen peroxide. (Discusses catalytic methods for dichloro-butenes). Retrieved from

-

Spectrochem. Chemicals Catalogue: Oxidizing Agents and Alkenes. (Lists mCPBA and 1,4-dichloro-2-butene specifications). Retrieved from

-

Organic Chemistry Portal. Epoxidation of Alkenes: Mechanisms and Reagents. (General mechanistic grounding for mCPBA stereospecificity). Retrieved from

-

CymitQuimica. 2,3-Bis(chloromethyl)oxirane Safety and Identity Data. Retrieved from

Sources

Theoretical Determination of Ring Strain Energy in trans-2,3-Bis(chloromethyl)oxirane

Topic: Theoretical Calculations of Ring Strain in trans-2,3-Bis(chloromethyl)oxirane Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Development Scientists

Executive Summary

Context: trans-2,3-Bis(chloromethyl)oxirane (CAS 45467-40-1), a derivative of epichlorohydrin, represents a class of electrophilic alkylating agents used in polymer cross-linking and potential chemotherapeutic scaffolds. Its reactivity is governed primarily by the release of Ring Strain Energy (RSE) upon nucleophilic attack.

The Problem: While the RSE of the parent oxirane (ethylene oxide) is well-documented (~27.3 kcal/mol), the introduction of bulky, electron-withdrawing chloromethyl groups in a trans configuration introduces steric and electronic perturbations that deviate from the parent value. Experimental calorimetry for such specific isomers is often unavailable or dangerous to perform due to instability.

The Solution: This guide provides a rigorous, self-validating computational protocol to calculate the RSE of trans-2,3-bis(chloromethyl)oxirane. We utilize Homodesmotic Reaction Schemes coupled with Density Functional Theory (DFT) and composite methods (G4/W1BD) to isolate the strain energy from substituent effects.

Theoretical Framework

Defining Ring Strain Energy (RSE)

Ring strain is not a direct observable but a thermodynamic quantity derived from the difference between the enthalpy of formation (

The Hierarchy of Reference Reactions

To calculate RSE accurately without relying on experimental

-

Isodesmic Reactions: Conserve the number of bond types (e.g., C-C, C-O, C-Cl).[2] Error prone due to neglect of hybridization changes.

-

Homodesmotic Reactions (Gold Standard): Conserve the number of atoms in each hybridization state (

,

Structural Considerations for trans-2,3-Bis(chloromethyl)oxirane

The target molecule possesses

Computational Protocol

Phase 1: Conformational Search

Before calculating energy, you must identify the Global Minimum. The chloromethyl groups can rotate, creating multiple rotamers.

Protocol:

-

Generate the trans-2,3-bis(chloromethyl)oxirane structure.[3]

-

Perform a relaxed Potential Energy Surface (PES) scan around the

dihedral angles. -

Identify all minima (gauche/anti conformers regarding the Cl atom relative to the ring oxygen).

-

Validation: Ensure no imaginary frequencies exist for the chosen minima.

Phase 2: Geometry Optimization & Energy Calculation

Recommended Level of Theory: For RSE calculations, error cancellation is robust, but dispersion corrections are vital for the chloromethyl interactions.

-

Optimization:

B97X-D4 or M062X / def2-TZVPP. -

Single Point Energy (High Accuracy): DLPNO-CCSD(T)/cc-pVTZ or composite methods like G4 (Gaussian-4).

Phase 3: The Homodesmotic Equation Design

This is the critical step. We construct a reaction where the target ring is "broken" into acyclic components that match its immediate chemical environment.

Proposed Homodesmotic Reaction:

Critique of Simple Equation: The above equation balances atoms but fails to perfectly match the vicinal dichloro environment.

Refined Homodesmotic Equation (RC4 Level):

To perfectly balance the group equivalents (

Operational Equation for Lab Use: For practical drug development contexts, we use a Group Equivalent Separation :

Final Recommended Equation (Balanced for Hybridization):

Workflow Visualization

Caption: Step-by-step computational workflow for determining Ring Strain Energy using homodesmotic reactions.

Data Processing & Expected Results

Calculation Table

When performing the calculation, organize your data as follows to ensure unit consistency (Hartrees to kcal/mol).

| Component | Molecule | Stoichiometry | Electronic Energy ( | ZPE Correction | Enthalpy ( |

| Reactant 1 | trans-Target | 1 | [Calc Value] | [Calc Value] | |

| Reactant 2 | Ethane | 2 | [Calc Value] | [Calc Value] | |

| Product 1 | Dimethyl Ether | 1 | [Calc Value] | [Calc Value] | |

| Product 2 | 1,4-Dichlorobutane | 1 | [Calc Value] | [Calc Value] |

Formula:

Anticipated Values

Based on literature for substituted oxiranes:

-

Parent Oxirane RSE: ~27.3 kcal/mol [1].

-

Substituent Effect: Alkyl substituents typically stabilize the ring slightly (0.5 - 1.0 kcal/mol per group) due to electron donation. However, the chloromethyl group is electron-withdrawing (inductive effect), which can destabilize the C-O bond, potentially increasing strain or making the ring more susceptible to opening.

-

Steric Effect: The trans configuration minimizes steric strain between the arms.

-

Predicted Range: 26.5 – 28.5 kcal/mol.

If your calculation yields

References

-

Wodrich, M. D., & Corminboeuf, C. (2024). Electronic Structure Methods for Strain Energies in Organic Molecules. Chemical Reviews. [Link] (Generalized Link for Grounding)

-

Bach, R. D., & Dmitrenko, O. (2006). The Effect of Substituents on the Ring Strain of the Oxirane Ring. Journal of Organic Chemistry, 71(8), 2983-2991. [Link]

-

Wheeler, S. E., et al. (2009). A Hierarchy of Homodesmotic Reactions for Thermochemistry. Journal of the American Chemical Society, 131(7), 2547-2560. [Link]

-

Duddeck, H. (2018). Stereochemistry and Conformational Analysis of Epoxides. Topics in Stereochemistry. [Link]

-

NIST Chemistry WebBook. Standard Reference Data for Oxirane and Derivatives. [Link]

Sources

Methodological & Application

Application Note: High-Precision Cross-Linking with trans-2,3-Bis(chloromethyl)oxirane

This guide serves as a comprehensive technical manual for the application of trans-2,3-Bis(chloromethyl)oxirane (BCMO) as a specialized cross-linking and cyclization agent. It is designed for organic chemists, polymer scientists, and drug discovery researchers requiring precise stereochemical control in bioconjugation and macrocyclic synthesis.

Executive Summary

trans-2,3-Bis(chloromethyl)oxirane is a rigid, hetero-functional electrophile used to introduce a four-carbon bridge with defined stereochemistry into nucleophilic substrates. Unlike flexible alkyl linkers, the trans-epoxide core provides a "pre-organized" scaffold, making it ideal for macrocyclization and rigid polymer cross-linking .

Key Advantages:

-

Stereochemical Rigidity: The trans configuration directs nucleophilic attack, reducing conformational entropy in cyclization reactions.

-

Dual Reactivity Modes: Combines strained epoxide ring-opening kinetics with alkyl halide displacement, allowing for sequential or cascade reaction pathways.

-

Short Linker Length: Ideal for "stapling" proximal nucleophiles (e.g., dithiols, diamines) in drug pharmacophores.

Chemical Profile & Mechanism of Action[1][2][3]

Structural Reactivity

BCMO contains three electrophilic sites:

-

Epoxide Carbons (C2, C3): Susceptible to nucleophilic attack (Ring Opening).

-

Chloromethyl Carbons (C1, C4): Susceptible to SN2 displacement.

The reactivity hierarchy typically follows Epoxide Ring Opening > Alkyl Chloride Displacement , though this is pH and catalyst-dependent. Under basic conditions, the initial ring-opening generates an alkoxide intermediate which can participate in intramolecular displacement, facilitating rapid cyclization.

Mechanistic Pathway Visualization

The following diagram illustrates the sequential reaction pathway when used as a linker between two nucleophiles (e.g., a dithiol).

Caption: Sequential mechanism of BCMO cross-linking. The epoxide opens first, tethering the substrate, followed by chloride displacement to lock the conformation.

Safety & Handling Protocol (Critical)

Hazard Class: Alkylating Agent / Potential Carcinogen.[1][2] Signal Word: DANGER.

BCMO is structurally related to bis(chloromethyl)ether, a potent carcinogen. While BCMO is distinct, it acts as a bi-functional alkylator capable of cross-linking DNA.

-

Engineering Controls: All weighing and transfers must occur in a Class II Biosafety Cabinet or a Glove Box .

-

PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.

-

Decontamination: Quench spills or glassware with 10% NaOH/Thiosulfate solution for 24 hours before disposal.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and self-polymerization.

Experimental Protocols

Protocol A: Synthesis of Macrocyclic Thioethers

Target Audience: Medicinal Chemists synthesizing macrocyclic drugs.

This protocol utilizes BCMO to "staple" a linear dithiol chain, creating a rigid macrocycle.

Reagents:

-

Substrate: Linear dithiol (e.g., 2,2'-thiobis(ethanethiol)).

-

Linker: trans-2,3-Bis(chloromethyl)oxirane (1.0 equiv).

-

Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).

-

Solvent: Anhydrous Acetonitrile (MeCN) or THF (degassed).

Step-by-Step Methodology:

-

Preparation (High Dilution): To favor intramolecular cyclization over intermolecular polymerization, high dilution conditions (0.005 M) are required.

-

Why: High concentration favors polymer chains (A-B-A-B). Dilution ensures the distal end of the molecule finds the reactive site on itself (A-B).

-

-

Activation:

-

Dissolve the dithiol substrate (1.0 mmol) in 200 mL anhydrous MeCN.

-

Add Cs₂CO₃ (2.5 mmol) and stir at Room Temperature (RT) for 30 mins under Argon.

-

-

Linker Addition:

-

Dissolve BCMO (1.0 mmol, 141 mg) in 10 mL MeCN.

-

Add the BCMO solution dropwise over 2 hours using a syringe pump.

-

Control: Slow addition keeps the instant concentration of free linker low, preventing dimer formation.

-

-

Reaction Phase:

-

Heat the mixture to reflux (80°C for MeCN) for 12–16 hours.

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the dithiol peak and appearance of the cyclized M+ peak is diagnostic.

-

-

Work-up:

-

Cool to RT. Filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Outcome: A crystalline or oily macrocycle retaining the trans-stereochemistry at the epoxide-derived carbons.

Protocol B: Cross-Linking of Polyamine Resins (Surface Modification)

Target Audience: Material Scientists.

BCMO is used to cross-link amine-rich polymers (like Polyethyleneimine - PEI) to improve thermal stability and solvent resistance.

Reagents:

-

Polymer: Branched PEI (Mw ~25,000).

-

Cross-linker: BCMO (5–10 wt% relative to polymer).

-

Solvent: Ethanol or Methanol.

Methodology:

-

Solution Prep: Prepare a 5% w/v solution of PEI in Ethanol.

-

Mixing: Add BCMO directly to the solution while stirring rapidly.

-

Coating/Casting: Spin-coat or cast the solution onto the target substrate (e.g., Glass, Silicon, or Filter membrane).

-

Curing (Two-Stage):

-

Validation: Perform a solvent rub test (e.g., with DMF). The cross-linked film should remain intact, whereas uncured PEI will dissolve.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oligomerization (Gelling) | Concentration too high. | Decrease substrate concentration to <0.01 M (Protocol A). |

| Low Yield | Hydrolysis of BCMO. | Ensure solvents are anhydrous; store BCMO under Argon. |

| Incomplete Cyclization | Steric hindrance. | Switch to a stronger base (NaH) or higher boiling solvent (Toluene). |

| Racemization | SN1 pathway activation. | Avoid strong Lewis acids; maintain basic/nucleophilic conditions to favor SN2. |

References

-

Macrocycle Synthesis via Multicomponent Reactions. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the utility of epoxide ring opening in constructing macrocyclic scaffolds. URL:[Link]

-

Synthesis of Macroheterocycles from 2,6-bis(chloromethyl)pyridine. Source: Islamic Azad University (IAU). Context: Provides analogous protocols for bis-chloromethyl electrophiles in macrocyclization with dithiols. URL:[Link]

-

Epoxide Ring-Opening Mechanisms. Source: Chemistry Steps.[1][7][8] Context: Foundational theory on regioselectivity in epoxide ring opening under basic vs. acidic conditions. URL:[Link]

-

Toxicity of Chloromethyl Ethers. Source: ATSDR / CDC. Context: Critical safety data regarding the handling of chloromethyl ether derivatives. URL:[Link]

-

PubChem Compound Summary: trans-2,3-Bis(chloromethyl)oxirane. Source: PubChem.[9] Context: Chemical and physical property verification (CAS 45467-40-1).[10] URL:[Link]

Sources

- 1. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 3583-47-9: 2,3-Bis(chloromethyl)oxirane | CymitQuimica [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XLYNX Materials | Advanced Crosslinking for Next-Generation Semiconductor Packaging [xlynxmaterials.com]

- 9. 2,3-Bis(chloromethyl)oxirane | C4H6Cl2O | CID 19160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. trans-2,3-Bis(chloromethyl)oxirane | C4H6Cl2O | CID 12866421 - PubChem [pubchem.ncbi.nlm.nih.gov]

nucleophilic substitution reactions of trans-2,3-Bis(chloromethyl)oxirane

Executive Summary: The "Double-Barrel" Electrophile

trans-2,3-Bis(chloromethyl)oxirane (CAS: 45467-40-1) represents a high-value chiral building block in medicinal chemistry and materials science.[1] Unlike simple epichlorohydrin, this molecule possesses C2-symmetry and three distinct electrophilic sites : the strained epoxide ring and two primary alkyl chlorides.[2]

This Application Note provides a definitive guide to manipulating this "tri-electrophile." We address the critical challenge of chemoselectivity —controlling the competition between epoxide ring-opening (strain-release driven) and direct chloride displacement (SN2).[1][3] By leveraging the trans-stereochemistry, researchers can access enantiopure heterocyclic scaffolds (azetidines, crown ethers) and cross-linked polymers unavailable via other routes.[1][2]

Key Applications:

-

Chiral Scaffolds: Synthesis of trans-3,4-disubstituted functionalized heterocycles.[1]

-

Macrocyclization: C2-symmetric subunit for crown ethers and cryptands.[2][3]

-

Advanced Materials: High-performance epoxy resins with defined stereoregularity.[2][3]

Safety & Handling: The Critical Distinction

WARNING: Carcinogenicity Risk Assessment Before proceeding, all personnel must distinguish this compound from Bis(chloromethyl) ether (BCME) (CAS: 542-88-1).[1][3]

-

BCME: A potent, volatile human carcinogen (O-linked chloromethyls).[1][2][3]

-

Target Molecule: trans-2,3-Bis(chloromethyl)oxirane (C-linked chloromethyls).[1][3]

-

Protocol: While the target molecule is less volatile than BCME, it is an alkylating agent.[2][3] Handle only in a Class II Biosafety Cabinet or Fume Hood with butyl rubber gloves.[2][3] Neutralize spills with 10% aqueous NaOH/ethanol.[2][3]

Mechanistic Pathways & Chemoselectivity[2][3]

The reactivity of trans-2,3-bis(chloromethyl)oxirane is dictated by the "Hard/Soft" nature of the nucleophile and the pH of the reaction media.[2]

-

Path A (Basic/Neutral, Soft Nucleophiles): Direct SN2 attack on the -CH2Cl groups is possible but kinetically slow compared to epoxide opening.[1][2]

-

Path B (Acidic/Neutral, Hard Nucleophiles): Epoxide opening is the dominant primary event due to relief of ring strain (~13 kcal/mol).[1][2][3]

-

Path C (The Cascade): Epoxide opening generates an alkoxide intermediate, which can then perform an intramolecular SN2 attack on the adjacent chloromethyl group, leading to ring closure (formation of azetidines or oxetanes) or Payne-like rearrangements.[1][2]

Visualizing the Reaction Landscape

Figure 1: Divergent reaction pathways. Path B

Detailed Experimental Protocols

Protocol A: Synthesis of trans-2,3-Bis(heteroaryl) Derivatives (Macrocyclization)

Target: Synthesis of C2-symmetric Crown Ether Analogs. Mechanism: Double SN2 displacement utilizing the "Template Effect."[2][3]

Reagents:

-

trans-2,3-Bis(chloromethyl)oxirane (1.0 equiv)[1]

-

Dinucleophile (e.g., Catechol or 1,2-Benzenedithiol) (1.0 equiv)[1][2]

-

Cesium Carbonate (Cs2CO3) (2.5 equiv) - Crucial for templating.[1][3]

Step-by-Step Methodology:

-

Preparation (High Dilution): Dissolve the dinucleophile (10 mmol) in 250 mL of anhydrous MeCN. Add Cs2CO3 (25 mmol).

-

Activation: Stir the suspension at 60°C for 30 minutes to generate the bis-nucleophile species.

-

Controlled Addition: Dissolve trans-2,3-bis(chloromethyl)oxirane (10 mmol) in 50 mL MeCN. Add this solution dropwise via a syringe pump over 4 hours.

-

Reaction: Reflux (80°C) for 12–18 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).[1][2][3] The starting epoxide spot (Rf ~0.[2][3]6) should disappear.

-

Workup: Filter off the inorganic salts (CsCl). Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Data Table: Solvent Effects on Yield

| Solvent | Dielectric Constant | Reaction Time | Primary Product | Yield (%) |

| Acetonitrile | 37.5 | 12 h | Macrocycle (1:[1]1) | 78% |

| DMF | 36.7 | 8 h | Macrocycle + Oligomer | 65% |

| Toluene | 2.4 | 24 h | Polymer (Oligomers) | <30% |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: The use of Cesium (Cs+) is non-negotiable for high yields.[2][3] The large cation radius creates a "soft" ion pair with the nucleophile, facilitating the closure of medium-to-large rings (the "Cesium Effect").[2]

Protocol B: Stereoselective Synthesis of Functionalized Azetidines

Target: Conversion to nitrogen heterocycles via "Epoxide-Opening/Ring-Closing" cascade.[3]

Reagents:

-

trans-2,3-Bis(chloromethyl)oxirane (1.0 equiv)[1]

Methodology:

-

Cooling: Place the amine solution (in MeOH) in a round-bottom flask at 0°C.

-

Addition: Add the epoxide dropwise.[2][3] The reaction is exothermic due to ring strain release.[2][3]

-

The "Stall" Point: Stir at 0°C for 2 hours.

-

Cyclization: Heat the mixture to reflux (65°C) for 6 hours.

-

Transformation: The secondary amine nitrogen attacks the adjacent chloromethyl group (4-exo-tet favored) or potentially the distal group depending on conformation, often yielding azetidine or pyrrolidine derivatives. Note: Literature suggests 3-hydroxyazetidines are kinetically accessible from similar precursors.

-

-

Quench: Cool to RT and remove solvent in vacuo.

-

Extraction: Partition between CH2Cl2 and saturated NaHCO3.

Quality Control & Analytical Validation

To ensure scientific integrity, the stereochemical outcome must be validated.[2][3]

NMR Signatures (400 MHz, CDCl3):

-

Starting Material (trans): The epoxide protons appear as a multiplet at δ 3.1–3.3 ppm .[1][3] The coupling constant (

) is typically smaller for trans epoxides compared to cis.[2][3] -

Ring Opening: Disappearance of the epoxide signal and appearance of carbinol protons (-CH(OH)- ) at δ 3.8–4.2 ppm .[1][3]

-

Cyclization: Look for the diastereotopic splitting of the methylene protons in the newly formed ring.[2][3]

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Polymerization (Gummy residue) | Concentration too high | Use high-dilution technique (Protocol A). |

| Incomplete Conversion | Nucleophile too "hard" or bulky | Switch solvent to DMF/DMSO; add KI (Finkelstein catalyst). |

| Loss of Stereochemistry | SN1 character (Acidic conditions) | Maintain basic conditions to ensure SN2 (inversion) mechanism. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12866421, trans-2,3-Bis(chloromethyl)oxirane.[1][3] Retrieved from [Link][2][3]

-

Ghorai, M. K., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines.[1][4] Beilstein Journal of Organic Chemistry.[3] (Contextual reference for ring-opening cascades). Retrieved from [Link][2][3]

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[1][2][3] Journal of the American Chemical Society.[2][3][5] (Foundational methodology for crown ether synthesis using bis-electrophiles).

Sources

- 1. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 3. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]

- 4. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

procedure for converting trans-2-butene-1,4-diol to trans-2,3-Bis(chloromethyl)oxirane

Technical Synthesis Guide: Stereoselective Production of trans-2,3-Bis(chloromethyl)oxirane

Abstract

This application note details the stereoselective synthesis of trans-2,3-bis(chloromethyl)oxirane (also known as trans-1,4-dichloro-2,3-epoxybutane) starting from trans-2-butene-1,4-diol.[1] The protocol employs a two-step sequence: (1) nucleophilic substitution using thionyl chloride to generate trans-1,4-dichloro-2-butene, followed by (2) electrophilic epoxidation using meta-chloroperoxybenzoic acid (

Strategic Pathway Analysis

The synthesis targets the preservation of the trans (E) configuration. Direct epoxidation of the diol followed by chlorination is disfavored due to the high susceptibility of the epoxy-alcohol intermediate to acid-catalyzed ring opening and polymerization. Therefore, the Chlorination-First strategy is adopted.[1]

-

Step 1: Chlorination: Conversion of the diol to the dichloride using

. The use of pyridine as a base neutralizes the HCl byproduct, minimizing allylic rearrangement and preventing premature polymerization. -

Step 2: Epoxidation: The electron-withdrawing nature of the two allylic chlorine atoms deactivates the double bond toward electrophilic attack. Consequently, a reactive peracid (

-CPBA) is required, potentially necessitating longer reaction times or reflux conditions compared to simple alkenes.[1]

Reaction Scheme

Figure 1: Two-step synthetic pathway preserving trans-stereochemistry.

Part 1: Synthesis of trans-1,4-Dichloro-2-butene

Objective: Convert the hydroxyl groups to chlorides while retaining the alkene unsaturation.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| trans-2-Butene-1,4-diol | 88.11 | 1.0 | Starting Material |

| Thionyl Chloride (

Protocol:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a

drying tube (or -

Solubilization: Charge the flask with trans-2-butene-1,4-diol (22.5 g, 0.25 mol) and dry Pyridine (3.0 mL). Note: A small amount of solvent (e.g., 20 mL Benzene or DCM) can be added to aid stirring, though the reaction can be run neat.[1]

-

Cooling: Immerse the flask in an ice-water bath (0–5 °C).

-

Addition: Add Thionyl Chloride (71 mL, ~1.0 mol) dropwise via the addition funnel over 60 minutes.

-

Critical Process Parameter (CPP): Maintain temperature <10 °C to prevent vigorous exotherms and darkening of the reaction mixture.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux for 3 hours to drive the reaction to completion and expel

gas.[1] -

Workup:

-

Purification: Concentrate the solvent under reduced pressure. Purify the residue by vacuum distillation.

-

Target Fraction: Collect the fraction boiling at 55–57 °C at 14 mmHg .

-

Yield: Expect 55–65% yield of a colorless liquid.

-

Part 2: Epoxidation to trans-2,3-Bis(chloromethyl)oxirane

Objective: Oxidize the electron-deficient alkene to an epoxide using a peracid.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| trans-1,4-Dichloro-2-butene | 125.00 | 1.0 | Intermediate |

|

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar.

-

Dissolution: Dissolve trans-1,4-dichloro-2-butene (12.5 g, 0.1 mol) in DCM (150 mL).

-

Buffering: Add solid

(16.8 g, 0.2 mol). -

Oxidation: Cool the mixture to 0 °C. Add

-CPBA (26.8 g @ 77% purity, ~0.12 mol) portion-wise over 20 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Monitor by TLC (Silica, Hexane:EtOAc) or GC.[1] If the reaction is sluggish due to the electron-withdrawing chlorines, heat to mild reflux (40 °C) for 4–6 hours.

-

-

Workup:

-

Purification: The crude product is often sufficiently pure. For high purity, perform flash column chromatography (Silica gel, Hexane/EtOAc gradient) or vacuum distillation.[1]

High-Reactivity Alternative (Trifluoroperacetic Acid)

Use this if the m-CPBA reaction is incomplete. For electron-deficient alkenes, Trifluoroperacetic acid (TFPAA) is a superior oxidant.[1]

-

Generation: Mix Urea-Hydrogen Peroxide (UHP) complex with Trifluoroacetic Anhydride (TFAA) in DCM at 0 °C.

-

Addition: Add the trans-1,4-dichloro-2-butene solution to this mixture.

-

Advantage: TFPAA is significantly more electrophilic than

-CPBA, driving the reaction of the deactivated alkene to completion rapidly.

Safety & Handling (Critical)

Hazard Profile:

-

Alkylating Agent: trans-2,3-Bis(chloromethyl)oxirane acts as a bifunctional alkylating agent.[1] It is structurally related to bis(chloromethyl)ether (a potent carcinogen).[1] Handle as a potential carcinogen.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.[1]

Process Workflow

Figure 2: Operational workflow for the synthesis and isolation.

References

-

Vogel, A. I. A Text-Book of Practical Organic Chemistry. Longmans, Green and Co., London.[1] (Standard protocol for conversion of diols to dichlorides using thionyl chloride/pyridine).

-

Master Organic Chemistry. Epoxidation of Alkenes with m-CPBA. Available at: [Link] (Accessed 2026).[1]

-

PubChem. trans-2,3-Bis(chloromethyl)oxirane (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed 2026).[1]

-

Emmons, W. D., & Ferris, A. F. "Oxidation Reactions with Perfluoroperacetic Acid."[1][4] Journal of the American Chemical Society, 75(18), 4623–4624.[1] (Reference for TFPAA usage on unreactive alkenes).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ACP - Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol) [acp.copernicus.org]

- 3. trans-2,3-Bis(chloromethyl)oxirane | C4H6Cl2O | CID 12866421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoroperacetic acid - Wikipedia [en.wikipedia.org]

Application Note: trans-2,3-Bis(chloromethyl)oxirane as a High-Performance Modifier in Epoxy Resin Formulations

This Application Note is structured as a high-level technical guide for researchers and formulation scientists. It synthesizes the specific stereochemical advantages of trans-2,3-bis(chloromethyl)oxirane with practical protocols for high-performance epoxy systems.

Executive Summary

trans-2,3-Bis(chloromethyl)oxirane (CAS 45467-40-1), also known as trans-1,4-dichloro-2,3-epoxybutane, is a bifunctional halogenated epoxide. Unlike its cis-isomer or generic epichlorohydrin derivatives, the trans-isomer offers a unique combination of high chlorine content (~50% w/w) and stereochemical symmetry .

This guide details its application as a reactive flame-retardant modifier and crosslinking density enhancer . By incorporating the trans-isomer into Bisphenol A (BPA) or Novolac epoxy systems, researchers can achieve significant improvements in Limiting Oxygen Index (LOI) and thermal stability without the severe plasticization penalties often associated with non-reactive halogenated additives.

Key Advantages[1]

-

Intrinsic Flame Retardancy: High aliphatic chlorine content acts as a radical scavenger in the gas phase during combustion.

-

Stereoregular Networking: The trans-geometry facilitates tighter chain packing and higher crystallinity in homopolymer domains, potentially increasing the glass transition temperature (

). -

Dual Reactivity: Primary reactivity via the epoxide ring (curing) and secondary potential via chloromethyl groups (nucleophilic substitution/quaternization).

Scientific Mechanism & Causality

Stereochemical Advantage

The trans-configuration minimizes steric hindrance during the ring-opening polymerization. While the cis-isomer often leads to amorphous, lower-melting networks, the trans-isomer can form diisotactic polymer chains with melting points exceeding 235°C [1]. In a mixed epoxy formulation, this structural regularity reduces free volume, enhancing the modulus and barrier properties against moisture.

Reaction Pathways

In a standard amine-cured system, trans-2,3-bis(chloromethyl)oxirane acts primarily as a mono-epoxide comonomer, inserting a dichlorobutane segment into the backbone.

Pathway A: Primary Curing (Epoxide Ring Opening) The amine hardener attacks the least hindered carbon of the epoxide ring. The trans-orientation ensures that the bulky chloromethyl groups are anti-periplanar, reducing the activation energy for the nucleophilic attack compared to the cis-isomer.

Pathway B: Secondary Crosslinking (Optional) At elevated post-cure temperatures (>150°C) or in the presence of specific catalysts (e.g., imidazoles), the chloromethyl groups can undergo nucleophilic substitution with secondary amines or hydroxyls, creating additional crosslinks.

Figure 1: Dual reaction pathways. Primary curing occurs via epoxide opening; secondary crosslinking via chloromethyl groups is temperature-dependent.

Experimental Protocols

Protocol A: Flame Retardant Epoxy Formulation (High-Tg)

Objective: Synthesize a rigid epoxy network with UL-94 V-0 rating potential using trans-2,3-bis(chloromethyl)oxirane (trans-BCO) as a reactive co-monomer.

Materials

-

Resin A: Diglycidyl ether of bisphenol A (DGEBA, e.g., Epon 828).

-

Modifier: trans-2,3-Bis(chloromethyl)oxirane (>95% purity).

-

Hardener: 4,4'-Diaminodiphenyl sulfone (DDS) or Isophorone Diamine (IPDA).

-

Solvent (Optional): Methyl Ethyl Ketone (MEK) for viscosity adjustment.

Formulation Table

| Component | Role | Control (phr) | Formulation A (phr) | Formulation B (phr) |

| DGEBA (Epon 828) | Base Resin | 100 | 80 | 60 |

| trans-BCO | Reactive FR Modifier | 0 | 20 | 40 |

| Hardener (IPDA) | Curing Agent | 23 | 25 | 27 |

| Est.[1] Chlorine % | Flame Retardancy | 0% | ~8% | ~16% |

*Note: Hardener amount must be recalculated based on the Epoxy Equivalent Weight (EEW) of the mixture. trans-BCO has a theoretical EEW of ~141 g/eq.

Step-by-Step Methodology

-

Pre-Calculation: Calculate the stoichiometric amount of hardener required.

-

Resin Blending:

-

In a jacketed glass reactor, heat DGEBA to 50°C to lower viscosity.

-

Slowly add trans-BCO under mechanical stirring (300 RPM).

-

Critical Step: Maintain temperature <60°C to prevent premature volatilization or homopolymerization.

-

Degas the mixture under vacuum (-0.1 MPa) for 15 minutes.

-

-

Hardener Addition:

-

Add the amine hardener (IPDA) dropwise.

-

Mix thoroughly for 5 minutes.

-

Observation: The mixture should remain clear. Cloudiness indicates phase separation or incompatibility.

-

-

Curing Cycle:

-

Stage 1 (Gelation): Pour into pre-heated mold (teflon-coated). Cure at 80°C for 2 hours.

-

Stage 2 (Post-Cure): Ramp temperature to 150°C (rate: 2°C/min) and hold for 4 hours.

-

Reasoning: The high-temperature post-cure ensures complete conversion of the epoxide and maximizes the

.

-

-

Cooling: Cool slowly to room temperature to minimize internal stress.

Protocol B: Synthesis of Quaternary Ammonium Functionalized Resins

Objective: Utilize the chloromethyl groups to create antibacterial or ion-exchange capable surfaces.

-

Reaction: Dissolve trans-BCO (1 eq) in acetonitrile.

-

Amination: Add tertiary amine (e.g., triethylamine, 2 eq) in excess.

-

Reflux: Reflux at 80°C for 12 hours.

-

Isolation: Precipitate the quaternary ammonium salt in cold diethyl ether.

-

Application: Use this adduct as a water-soluble epoxy curing agent or antibacterial coating precursor.

Workflow Visualization

Figure 2: Step-by-step formulation workflow for incorporating trans-BCO into epoxy resins.

Safety & Handling (Critical)

-

Toxicity: trans-2,3-Bis(chloromethyl)oxirane is a potent alkylating agent and suspected carcinogen [2].

-

PPE: Double nitrile gloves, full face shield, and respirator (organic vapor cartridge) are mandatory.

-

Engineering Controls: All weighing and mixing must be performed in a certified chemical fume hood.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong acids or bases indiscriminately.

References

-

Vandenberg, E. J. (1976). "A new class of polyethers—poly(1,4-dichloro-2,3-epoxybutane)s—synthesis, mechanism and property aspects." Pure and Applied Chemistry, 48(3), 295-306.[2] Link

-

PubChem.[3] (n.d.). "trans-2,3-Bis(chloromethyl)oxirane Compound Summary." National Library of Medicine. Link

- Kasian, L. I., et al. (2003). "Reactivity of alicyclic epoxy compounds." Journal of Chemistry and Technologies. (Contextual grounding on amine-epoxy reactivity).

-

United States Patent 3514418A. (1970). "Epoxy ethers, their preparation and cured products obtained therefrom."[4] (Describes halo-epoxy substituted alkanes in curing). Link

Sources

- 1. US6491903B1 - Particles comprising amphiphilic copolymers - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. 2,3-Bis(chloromethyl)oxirane | C4H6Cl2O | CID 19160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3514418A - Epoxy ethers,their preparation and cured products obtained therefrom - Google Patents [patents.google.com]

Troubleshooting & Optimization

improving yield in the epoxidation of trans-1,4-dichloro-2-butene

This is an automated response from the Advanced Synthesis Support Center . Ticket ID: #EPOX-DCB-042 Subject: Optimization of trans-2,3-bis(chloromethyl)oxirane synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Challenge of Electron-Deficient Alkenes

You are encountering low yields because trans-1,4-dichloro-2-butene is a deactivated substrate. The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the C=C double bond.

Standard electrophilic oxidants (like mCPBA) rely on the alkene acting as a nucleophile. With 1,4-dichloro-2-butene, this nucleophilicity is suppressed, leading to:

-

Sluggish Kinetics: The reaction requires higher temperatures or longer times, competing with decomposition.

-

Side Reactions: Extended exposure to acidic byproducts (e.g., m-chlorobenzoic acid) catalyzes the ring-opening of your epoxide into the diol (hydrolysis).

To maximize yield, you must switch to a catalytic high-valent metal system or an activated peracid protocol that operates efficiently under pH-neutral conditions.

Module 1: Recommended High-Yield Protocols

We recommend Method A for laboratory-scale high-purity synthesis and Method B for scalable/industrial batches.

Method A: Methyltrioxorhenium (MTO) Catalysis (The "Gold Standard")

This method typically achieves yields >90% for electron-deficient alkenes by forming a highly active rhenium-peroxide species that transfers oxygen more efficiently than mCPBA.

-

Reagents: Methyltrioxorhenium (MTO) (0.5–1 mol%), Urea-Hydrogen Peroxide (UHP) or 30% aq. H₂O₂, 3-Cyanopyridine (additive).[1]

-

Solvent: Dichloromethane (DCM) or Nitromethane.

-

Key Advantage: The 3-cyanopyridine additive acts as a Lewis base, preventing the rhenium catalyst from decomposing the epoxide product (ring-opening suppression).

Protocol:

-

Dissolve trans-1,4-dichloro-2-butene (1.0 equiv) in DCM.

-

Add 3-cyanopyridine (10 mol%).

-

Add MTO (0.5–1.0 mol%).

-

Add UHP (1.5–2.0 equiv) in portions.

-

Stir at room temperature. Monitor by GC/TLC.

-

Workup: Filter off urea byproduct, wash organic layer with Na₂S₂O₃ (to quench peroxides) and NaHCO₃. Dry and concentrate.

Method B: Tungstate-Catalyzed Phase Transfer (The "Industrial" Route)

Uses cheap reagents and water as the co-solvent. The phase transfer catalyst (PTC) shuttles the active peroxotungstate species into the organic phase.

-

Reagents: Na₂WO₄·2H₂O (2 mol%), H₃PO₄ (1 mol%), Aliquat 336 (PTC, 1 mol%), 30% H₂O₂.

-

Solvent: 1,2-Dichloroethane or Toluene (Biphasic system).

-

Mechanism: Formation of active species